molecular formula C8H6BrN3O B11739130 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11739130
M. Wt: 240.06 g/mol
InChI Key: HDKCWMAQSKTUOP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCWMAQSKTUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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